Differentiation from the D4-Selective Prototype SCH 66712 via 4-Chlorophenyl Substituent Replacement
SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) is a potent D4 antagonist (Ki = 6.6 nM) and a confirmed mechanism-based inactivator of CYP2D6 (KI = 1.6 μM, kinact = 0.211 min⁻¹) and CYP3A4 [1][2]. The 4-chlorophenyl analog 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine replaces the imidazole-containing side chain with a simpler 4-chlorophenyl group directly attached to the piperazine. This structural modification eliminates the imidazole moiety, which has been identified as the primary site of CYP-mediated oxidation leading to reactive methylene quinone formation in SCH 66712 [3]. In SAR studies of piperazinylpyrimidine kinase inhibitors, analogous 4-chlorophenyl-substituted derivatives exhibit binding and functional profiles that are distinct from heteroaryl-substituted analogs, with compound 4 demonstrating selective inhibition of oncogenic mutant PDGFR family kinases (KIT and PDGFRA mutants) over wild-type isoforms [4].
| Evidence Dimension | CYP2D6 mechanism-based inactivation liability (structural determinant) |
|---|---|
| Target Compound Data | 4-Chlorophenyl substituent replaces imidazole moiety; predicted reduced CYP2D6/3A4 MBI potential based on absence of imidazole oxidation site |
| Comparator Or Baseline | SCH 66712: KI (CYP2D6) = 1.6 μM, kinact = 0.211 min⁻¹, kinact/KI = 0.013 min⁻¹μM⁻¹; CYP3A4 inactivation confirmed [2] |
| Quantified Difference | Structural elimination of imidazole group predicted to abrogate CYP MBI liability; quantitative CYP inhibition data for target compound not yet reported; cross-study inference based on SCH 66712 metabolic studies |
| Conditions | Recombinant human CYP2D6 and CYP3A4; dextromethorphan O-demethylation and testosterone 6β-hydroxylation assays for SCH 66712 [2] |
Why This Matters
The CYP2D6/3A4 mechanism-based inactivation liability of SCH 66712 limits its in vivo utility; the 4-chlorophenyl analog offers a structurally distinct starting point for D4 antagonist development with potentially improved drug-drug interaction and metabolic safety profiles, making it a superior procurement choice for lead optimization campaigns targeting CNS indications.
- [1] Kim, H. et al. J. Chromatogr. B Biomed. Sci. Appl. 1999, 735 (1), 11–16. Affinity of SCH 66712 for D4 receptor reported as 6.6 nM. View Source
- [2] Mechanism-Based Inactivation of CYP2D6 by 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712). Drug Metab. Dispos. 2001, 29 (6), 877–883. PMID: 11353757. View Source
- [3] Semantic Scholar. Mechanism-based inactivation of CYP2D6 by SCH 66712; identification of phenyl-imidazole oxidation leading to methylene quinone formation. (Cross-reference from SCH 66712 metabolic studies). View Source
- [4] Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46 (6), 2377–2391. View Source
